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Compound of Interest

Compound Name: Bis(hexamethylene)triamine

Cat. No.: B089435 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

common issues encountered during the synthesis of Bis(hexamethylene)triamine (BHMT),

with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for producing Bis(hexamethylene)triamine
(BHMT)?

A1: The primary industrial route for BHMT synthesis is a two-step process starting from 6-

aminohexanenitrile.[1][2][3] The first step involves the deammoniation of 6-aminohexanenitrile

to form the intermediate di(5-cyanopentyl)amine. This is followed by the hydrogenation of di(5-

cyanopentyl)amine to yield BHMT.[1][2][3]

Q2: What are the common byproducts formed during BHMT synthesis?

A2: The most common byproducts encountered during the synthesis of BHMT from 6-

aminohexanenitrile are hexamethylenediamine (HMD) and hexamethyleneimine (HMI).[1]

Other potential byproducts, particularly if the synthesis starts from adiponitrile, can include

azacycloheptene and azepane due to intermolecular condensation and intramolecular

cyclization reactions.[4][5]

Q3: How is hexamethylenediamine (HMD) formed as a byproduct?
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A3: Hexamethylenediamine (HMD) is primarily formed from the direct hydrogenation of the

starting material, 6-aminohexanenitrile, or its precursor, adiponitrile.[4][5][6] In the context of

BHMT synthesis from 6-aminohexanenitrile, some of the starting material may be fully

hydrogenated to HMD instead of first undergoing the desired deammoniation reaction to form

the di(5-cyanopentyl)amine intermediate.

Q4: What is the mechanism of hexamethyleneimine (HMI) formation?

A4: Hexamethyleneimine (HMI) is a cyclic secondary amine that can be formed during the

hydrogenation step. The formation likely proceeds through the intramolecular cyclization of an

intermediate, such as an amino-aldehyde or an imine, which can arise from the partial

reduction of the nitrile groups and subsequent deamination.

Q5: Can BHMT be sourced from other processes?

A5: Yes, BHMT is also a known byproduct in the manufacturing of hexamethylenediamine from

adiponitrile.[1][7] It can be recovered from the distillation residues, often referred to as "still

heels," of this process.[7] However, direct distillation for recovery can be challenging due to the

high boiling point of BHMT, which may lead to degradation and tar formation.[1][2][7]

Troubleshooting Guide: Minimizing Byproduct
Formation
This guide addresses common issues related to byproduct formation during BHMT synthesis

and provides potential solutions.
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Issue Potential Cause(s) Recommended Solution(s)

High levels of

Hexamethylenediamine (HMD)

in the final product

- High Hydrogen Pressure in

Step 1: Excessive hydrogen

pressure during the

deammoniation step can lead

to premature hydrogenation of

6-aminohexanenitrile. - Non-

selective Catalyst: The catalyst

used in the deammoniation

step may also be highly active

for nitrile hydrogenation. -

Incomplete Deammoniation: If

the first step does not proceed

to a sufficient conversion,

unreacted 6-

aminohexanenitrile will be

hydrogenated to HMD in the

second step.

- Optimize Hydrogen Pressure:

Maintain a lower hydrogen

pressure or use an inert gas

atmosphere (e.g., nitrogen)

during the deammoniation

step.[1][2] - Catalyst Selection:

Utilize a catalyst with high

selectivity for deammoniation

over hydrogenation in the first

step, such as palladium,

platinum, or rhodium on a

support like alumina or carbon.

[1] - Ensure Sufficient Reaction

Time for Deammoniation: Allow

for adequate reaction time

(e.g., 10-20 hours) in the first

step to maximize the formation

of di(5-cyanopentyl)amine.[1]

Significant formation of

Hexamethyleneimine (HMI)

- High Reaction Temperature in

Step 2: Elevated temperatures

during the hydrogenation of

di(5-cyanopentyl)amine can

promote intramolecular

cyclization reactions. - Catalyst

Type: Certain hydrogenation

catalysts may favor the

formation of cyclic byproducts.

- Control Hydrogenation

Temperature: Maintain the

hydrogenation temperature

within the optimal range of

75°C to 200°C, preferably

between 110°C and 150°C.[1]

[2] - Catalyst Choice: Employ a

nitrile hydrogenation catalyst

known for high selectivity, such

as Raney cobalt or Raney

nickel, potentially with a

promoter like chromium.[1][2]

Low yield of BHMT - Suboptimal Reaction

Conditions: Incorrect

temperature, pressure, or

reaction time in either step can

lead to incomplete conversion

- Adhere to Optimized

Protocols: Follow established

protocols for reaction

parameters (see Experimental

Protocols section). - Catalyst
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or favor side reactions. -

Catalyst Deactivation: The

catalyst may lose activity over

time. - Inefficient Ammonia

Removal: In the

deammoniation step, the

presence of ammonia can

inhibit the forward reaction.

Handling and Regeneration:

Ensure proper handling and

storage of catalysts. Consider

catalyst regeneration if

applicable. - Facilitate

Ammonia Removal: Operate

the deammoniation step at

lower pressure or bubble an

inert gas like nitrogen through

the reaction mixture to help

remove ammonia as it is

formed.[1][2]

Presence of other unidentified

byproducts

- Intermolecular Condensation:

Side reactions between amine

intermediates and nitrile

groups can lead to the

formation of higher molecular

weight oligomers.[4][5]

- Control Reaction

Concentration: Running the

reaction in a suitable solvent

might help to minimize

intermolecular side reactions,

although solvent-free

conditions are often preferred

for the deammoniation step.[1]

[2] - Purification: Employ

effective purification methods

such as distillation or solvent

extraction to remove these

byproducts.[1][7]

Experimental Protocols
Key Experiment: Two-Step Synthesis of
Bis(hexamethylene)triamine from 6-Aminohexanenitrile
This protocol is based on established industrial practices for the synthesis of BHMT.[1][2]

Step 1: Deammoniation of 6-Aminohexanenitrile to Di(5-cyanopentyl)amine

Reactor Setup: Charge a suitable reactor with 452 g of 6-aminohexanenitrile and 10 g of a

5% palladium on alumina catalyst.
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Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen.

Reaction Conditions: Heat the slurry to 150°C and maintain this temperature for 12 hours.

Continuously bubble a slow stream of nitrogen through the mixture to facilitate the removal of

ammonia.

Monitoring: Monitor the reaction progress by gas chromatography to achieve a conversion of

approximately 25-50% to di(5-cyanopentyl)amine.

Catalyst Separation: After the reaction, cool the mixture and separate the catalyst from the

reaction products by decantation or filtration.

Step 2: Hydrogenation of Di(5-cyanopentyl)amine to Bis(hexamethylene)triamine

Reactor Setup: Transfer the di(5-cyanopentyl)amine-containing product from Step 1 to a

high-pressure hydrogenation reactor. Add 28 g of a chromium-promoted Raney cobalt

catalyst.

Hydrogenation Conditions: Pressurize the reactor with hydrogen to 600 psig and heat the

mixture to a temperature between 110°C and 150°C.

Reaction Time: Maintain these conditions for approximately 6 hours.

Product Isolation: After the reaction is complete, cool the reactor, vent the excess hydrogen,

and separate the catalyst from the product mixture. The final product, containing BHMT

along with byproducts like HMD and HMI, can be purified by distillation.

Quantitative Data Summary
Table 1: Reaction Conditions for BHMT Synthesis
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Parameter Step 1: Deammoniation Step 2: Hydrogenation

Starting Material 6-Aminohexanenitrile Di(5-cyanopentyl)amine

Catalyst

Palladium, Platinum, or

Rhodium on support (e.g., 5%

Pd/Al₂O₃)

Raney Cobalt or Raney Nickel

(Cr-promoted)

Temperature
50°C - 250°C (preferably

140°C - 200°C)

75°C - 200°C (preferably

110°C - 150°C)

Pressure
0.1 - 5 atm (Lower pressure is

favorable)
300 - 5000 psig H₂

Reaction Time 10 - 20 hours ~6 hours

Solvent Preferably none Preferably none

Data compiled from patents US4906783A and US4803304A.[1][7]
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Caption: Two-step synthesis pathway for Bis(hexamethylene)triamine (BHMT).
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Caption: Formation pathways of major byproducts in BHMT synthesis.
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Caption: Troubleshooting logic for addressing byproduct formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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